molecular formula C18H38O7S B14178170 Triethylene glycol lauryl ether sulfate CAS No. 14960-11-3

Triethylene glycol lauryl ether sulfate

Cat. No.: B14178170
CAS No.: 14960-11-3
M. Wt: 398.6 g/mol
InChI Key: SBSKZXOUCHIBBW-UHFFFAOYSA-N
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Description

Triethylene glycol lauryl ether sulfate (TGLES) is an anionic surfactant characterized by a lauryl (C12) alkyl chain, three ethylene oxide (EO) units, and a sulfate head group. It is synthesized through ethoxylation of lauryl alcohol followed by sulfation with sulfur trioxide and neutralization with sodium or ammonium hydroxide . This compound is widely used in personal care products (PCPs), detergents, and industrial formulations due to its emulsifying, foaming, and cleaning properties. Its structure balances hydrophobicity (lauryl chain) and hydrophilicity (EO and sulfate groups), making it effective in aqueous and oil-water systems.

Properties

CAS No.

14960-11-3

Molecular Formula

C18H38O7S

Molecular Weight

398.6 g/mol

IUPAC Name

2-[2-(2-dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate

InChI

InChI=1S/C18H38O7S/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-14-23-15-16-24-17-18-25-26(19,20)21/h2-18H2,1H3,(H,19,20,21)

InChI Key

SBSKZXOUCHIBBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylene glycol lauryl ether sulfate is typically synthesized through the reaction of lauryl alcohol with ethylene oxide to form triethylene glycol lauryl ether. This intermediate is then sulfated using sulfur trioxide or chlorosulfonic acid to produce the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where lauryl alcohol is first ethoxylated in the presence of a catalyst. The resulting triethylene glycol lauryl ether is then sulfated and neutralized to form the sulfate ester. This process is optimized for high yield and purity, ensuring the product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Triethylene glycol lauryl ether sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethylene glycol lauryl ether sulfate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of triethylene glycol lauryl ether sulfate is its ability to reduce surface tension, which allows it to emulsify oils and suspend dirt particles in aqueous solutions. At the molecular level, the compound interacts with lipid bilayers in cell membranes, disrupting their structure and increasing permeability. This property is particularly useful in biological applications where cell lysis is required .

Comparison with Similar Compounds

Sodium Lauryl Ether Sulfate (SLES) Variants

  • Diethylene Glycol Monolauryl Ether Sulfate (2 EO): Contains two EO units, offering moderate hydrophilicity. Commonly used in shampoos and household cleaners .
  • Triethylene Glycol Lauryl Ether Sulfate (3 EO) : Higher EO count enhances water solubility and reduces critical micellar concentration (CMC) compared to 2 EO variants .
  • Sodium Myreth Sulfate (3 EO, C14) : Features a myristyl (C14) chain, increasing hydrophobicity and reducing solubility compared to lauryl-based surfactants .

Alkyl Chain Modifications

  • Lauryl (C12) vs. Myristyl (C14) : Longer alkyl chains (e.g., C14) improve oil solubility and detergent efficacy but reduce biodegradability .

Physicochemical Properties

Property TGLES (3 EO, C12) Diethylene Glycol Lauryl Ether Sulfate (2 EO, C12) Sodium Myreth Sulfate (3 EO, C14)
Critical Micellar Concentration (CMC) ~0.1–0.5 mM (estimated)* ~0.5–1.0 mM ~0.05–0.1 mM (estimated)*
Surface Tension ~30–35 dynes/cm (estimated)* 31.60 dynes/cm ~25–30 dynes/cm (estimated)*
Solubility in Water High Moderate Moderate to Low
Adsorption Kinetics Slower than SDS, stronger adsorption Faster adsorption due to shorter EO chain Data unavailable

*Estimated based on trends from analogous compounds.

Environmental Impact

  • Biodegradability : Shorter alkyl chains (C12) and EO units enhance biodegradability. TGLES is less persistent than myristyl-based surfactants but may accumulate in sediments near wastewater discharge points .
  • Ecotoxicology : Lauryl sulfate derivatives are frequently detected in untreated wastewater, indicating incomplete removal during treatment .

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